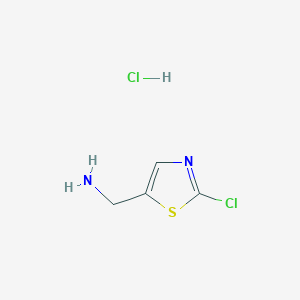

(2-Chlorothiazol-5-yl)methylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCUHOCIRYNOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592989 | |

| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153471-67-1 | |

| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chlorothiazol-5-yl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorothiazol-5-yl)methylamine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile 2-aminothiazole scaffold, it holds potential for a range of therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities, with a particular focus on its relevance to cancer research. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound.

Chemical Properties

This compound is a stable, solid compound. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 153471-67-1 | [1] |

| Molecular Formula | C4H6Cl2N2S | [1] |

| Molecular Weight | 185.08 g/mol | [1] |

| Appearance | Off-white to white solid | - |

| Solubility | Soluble in water | - |

| Purity | Typically >95% | - |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| Spectral Data (NMR, IR, MS) | Not publicly available | - |

Synthesis and Experimental Protocols

While a precise, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be inferred from related literature and patents. The synthesis likely proceeds in two main steps: the formation of the key intermediate 2-chloro-5-chloromethylthiazole, followed by its amination and conversion to the hydrochloride salt.

Synthesis of 2-chloro-5-chloromethylthiazole (Intermediate)

Several patented methods describe the synthesis of 2-chloro-5-chloromethylthiazole. One common approach involves the chlorination of a suitable thiazole precursor.

Experimental Protocol (Hypothetical, based on related syntheses[2]):

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and gas inlet is charged with 1-isothiocyanato-2-chloro-2-propene and a suitable organic solvent (e.g., dichloromethane, chloroform).

-

Chlorination: The solution is cooled to a controlled temperature (e.g., 25-40 °C), and chlorine gas is bubbled through the mixture.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is stirred for several hours to ensure the formation of the hydrochloride salt of the product. The solid product is then isolated by filtration.

-

Purification: The crude 2-chloro-5-chloromethylthiazole hydrochloride is washed with a mild base solution (e.g., sodium bicarbonate) to neutralize excess acid and then with water to afford the purified free base.

Synthesis of this compound

The final product can be synthesized by the reaction of 2-chloro-5-chloromethylthiazole with an aminating agent, followed by conversion to its hydrochloride salt.

Experimental Protocol (Hypothetical, based on related syntheses[3]):

-

Amination: 2-chloro-5-chloromethylthiazole is dissolved in an appropriate solvent (e.g., water or an alcohol). An excess of an amine source, such as a concentrated aqueous solution of methylamine, is added dropwise at a controlled temperature (e.g., 25-30 °C).

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Extraction: The reaction mixture is extracted with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the free base of (2-chlorothiazol-5-yl)methylamine.

-

Hydrochloride Salt Formation: The resulting free base is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added with stirring.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented in public literature, the broader class of 2-aminothiazole derivatives is well-known for a wide range of pharmacological activities.[4][5][6] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8]

Anticancer Potential

The 2-aminothiazole scaffold is a privileged structure in the design of anticancer agents.[5][7] Derivatives have been shown to target various components of cancer cell signaling pathways, leading to cell cycle arrest and apoptosis. Given this precedent, it is reasonable to hypothesize that this compound may exhibit similar activities.

A potential mechanism of action for 2-aminothiazole derivatives as anticancer agents involves the inhibition of protein kinases, which are crucial for cell growth and proliferation. For instance, some derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) or other kinases involved in oncogenic signaling.

Future Directions and Research Opportunities

The lack of extensive public data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

Biological Screening: A comprehensive screening of the compound's biological activity against a panel of cancer cell lines, as well as various bacterial and fungal strains.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the chloro and methylamine substituents to its biological activity.

Conclusion

This compound is a chemical entity with considerable, yet largely unexplored, potential in the field of drug discovery. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and highlighting the promising avenues for future research that could unlock the therapeutic potential of this and related compounds.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 3. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: (2-Chlorothiazol-5-yl)methylamine hydrochloride (CAS 153471-67-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorothiazol-5-yl)methylamine hydrochloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, particularly the reactive 2-chloro-substituted thiazole ring and the primary amine side chain, make it a valuable intermediate for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its primary applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 153471-67-1 | N/A |

| Molecular Formula | C₄H₆Cl₂N₂S | [1][2] |

| Molecular Weight | 185.08 g/mol | [2] |

| IUPAC Name | (2-chloro-1,3-thiazol-5-yl)methanamine hydrochloride | N/A |

| Synonyms | 5-(Aminomethyl)-2-chlorothiazole hydrochloride, (2-chloro-1,3-thiazol-5-yl)methanamine hydrochloride | N/A |

| Appearance | Solid, white to off-white or pale brown powder/crystals | N/A |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | 2-8°C, Refrigerator, Moisture sensitive | [2] |

Synthesis Protocol

Step 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole

The synthesis of the key intermediate, 2-chloro-5-(chloromethyl)thiazole, has been described in various patents. A common method involves the chlorination and cyclization of an appropriate isothiocyanate precursor.

-

Reaction: 3-chloro-1-isothiocyanato-1-propene is reacted with a chlorinating agent, such as sulfuryl chloride, in an inert solvent.

-

Reagents and Solvents:

-

3-chloro-1-isothiocyanato-1-propene

-

Sulfuryl chloride

-

Inert solvent (e.g., dichloromethane, acetonitrile)

-

-

Procedure Outline:

-

Dissolve 3-chloro-1-isothiocyanato-1-propene in the chosen inert solvent and cool the mixture (typically to 0-10°C).

-

Add the chlorinating agent dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.

-

The reaction mixture is then worked up, which may involve washing with a base (e.g., sodium bicarbonate solution) to neutralize acidity, followed by extraction and purification.

-

Purification is typically achieved by distillation under reduced pressure to yield 2-chloro-5-(chloromethyl)thiazole.[4]

-

Step 2: Synthesis of this compound

This step involves the amination of the chloromethyl group of the previously synthesized intermediate, followed by the formation of the hydrochloride salt.

-

Reaction: 2-chloro-5-(chloromethyl)thiazole is reacted with a source of ammonia, followed by treatment with hydrochloric acid.

-

Reagents and Solvents:

-

2-chloro-5-(chloromethyl)thiazole

-

Ammonia (e.g., aqueous ammonia, ammonia in an organic solvent like methanol)

-

Hydrochloric acid (e.g., HCl in ether, HCl gas)

-

Organic solvent (e.g., methanol, ethanol, tetrahydrofuran)

-

-

Procedure Outline:

-

Dissolve 2-chloro-5-(chloromethyl)thiazole in a suitable organic solvent.

-

Add an excess of the ammonia source to the solution. The reaction may be stirred at room temperature or gently heated to drive it to completion.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

-

The resulting crude (2-Chlorothiazol-5-yl)methylamine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

A solution of hydrochloric acid is then added dropwise to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

-

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of complex, biologically active molecules, most notably kinase inhibitors for cancer therapy.[5]

Role in the Synthesis of Kinase Inhibitors

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[5] this compound serves as a key building block to construct this core and introduce further diversity.

A prominent example is its use in the synthesis of analogues of Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia (CML).[1][6] The general workflow involves coupling the amine group of (2-Chlorothiazol-5-yl)methylamine with other molecular fragments to build the final complex drug molecule.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow in Drug Discovery

Caption: General workflow for using the title compound in drug discovery.

Conceptual Role in Kinase Inhibition

Caption: Role as an intermediate for kinase inhibitors targeting cell signaling.

Safety Information

This compound is a chemical intermediate intended for research and development purposes only. It should be handled by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its utility is particularly evident in the construction of 2-aminothiazole-based kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field of drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 4. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Chlorothiazol-5-yl)methylamine Hydrochloride and its Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorothiazol-5-yl)methylamine hydrochloride is a key chemical intermediate, primarily recognized for its role in the synthesis of second-generation neonicotinoid insecticides, most notably Thiamethoxam. While detailed public data on the final hydrochloride salt is limited, a comprehensive understanding of its synthesis and properties can be derived from its immediate precursor, 2-chloro-5-chloromethylthiazole. This guide provides a detailed overview of the molecular structure, chemical properties, synthesis, and spectral data of these related compounds, alongside a discussion of the broader biological context of 2-chlorothiazole derivatives.

Molecular Structure and Chemical Properties

The direct precursor, 2-chloro-5-chloromethylthiazole (CAS No. 105827-91-6), is a solid with a melting point of 31°C. It serves as the foundational molecule for the introduction of the methylamine side chain.

Table 1: Physicochemical Properties

| Property | This compound | 2-chloro-5-chloromethylthiazole |

| CAS Number | 153471-67-1 | 105827-91-6 |

| Molecular Formula | C₄H₆Cl₂N₂S | C₄H₃Cl₂NS |

| Molecular Weight | 185.08 g/mol | 168.04 g/mol |

| Melting Point | Data not available | 31 °C |

| Boiling Point | Data not available | 268.6±32.0 °C (Predicted) |

| Purity | ≥95% (as commercially available) | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound is intrinsically linked to the production of Thiamethoxam. The general synthetic pathway involves the reaction of 2-chloro-5-chloromethylthiazole with a suitable amine source. While a specific, detailed protocol for the hydrochloride salt is not publicly documented, the synthesis of its precursor and its subsequent conversion are described in various patents.

Synthesis of 2-chloro-5-chloromethylthiazole

A common method for the preparation of 2-chloro-5-chloromethylthiazole involves the chlorination of allyl isothiocyanate.

Experimental Protocol (Illustrative, based on patent literature):

-

Allyl isothiocyanate is dissolved in a suitable inert solvent (e.g., chloroform).

-

The solution is cooled, and a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) is added portion-wise while maintaining a low temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The mixture is then carefully quenched, and the organic layer is separated.

-

The crude product is purified by distillation under reduced pressure to yield 2-chloro-5-chloromethylthiazole.

Conversion to this compound

The conversion of 2-chloro-5-chloromethylthiazole to the target amine hydrochloride is a nucleophilic substitution reaction.

Conceptual Experimental Protocol:

-

2-chloro-5-chloromethylthiazole is dissolved in a suitable solvent.

-

An excess of methylamine (in a suitable form, e.g., aqueous solution or as a gas) is introduced to the reaction mixture.

-

The reaction is stirred, likely at room temperature or with gentle heating, until completion.

-

The solvent and excess methylamine are removed under reduced pressure.

-

The resulting free amine is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.

-

The solid product is collected by filtration and dried.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the spectral data for its precursor, 2-chloro-5-chloromethylthiazole, provide a valuable reference for structural confirmation.

Table 2: NMR Spectral Data for 2-chloro-5-chloromethylthiazole

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | 7.3 | s | Thiazole C4-H |

| ¹H | CDCl₃ | 4.6 | s | -CH₂-Cl |

| ¹³C | CDCl₃ | 152.6 | Thiazole C2 | |

| ¹³C | CDCl₃ | 140.2 | Thiazole C4 | |

| ¹³C | CDCl₃ | 137.5 | Thiazole C5 | |

| ¹³C | CDCl₃ | 37.1 | -CH₂-Cl |

Note: These are typical values and may vary slightly depending on experimental conditions.

Biological Activity and Signaling Pathways of 2-Chlorothiazole Derivatives

The primary biological significance of this compound is as a building block for Thiamethoxam. Thiamethoxam is a systemic insecticide that acts as an agonist at the nicotinic acetylcholine receptor (nAChR) of insects. This leads to overstimulation of the nervous system, paralysis, and eventual death of the insect.

While this compound itself is not marketed as a bioactive compound, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various substituted 2-aminothiazoles have demonstrated efficacy against a range of bacteria and fungi.

-

Anticancer Activity: Some derivatives have been investigated as potential anticancer agents, showing activity against various cancer cell lines.

-

Anti-inflammatory Activity: The 2-aminothiazole scaffold is present in some compounds with anti-inflammatory properties.

It is important to note that these activities are characteristic of the broader class of 2-aminothiazole derivatives and have not been specifically reported for this compound.

Safety and Handling

As a chlorinated amine hydrochloride, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Safety data for the specific compound is limited, but related compounds are known to be skin and eye irritants.

Conclusion

This compound is a valuable intermediate in the synthesis of the widely used insecticide Thiamethoxam. While specific, publicly available data on the final hydrochloride salt is sparse, a comprehensive technical understanding can be built by examining its synthesis from 2-chloro-5-chloromethylthiazole and its role in the broader context of 2-chlorothiazole chemistry. The diverse biological activities of the 2-aminothiazole scaffold suggest that derivatives of this intermediate could be of interest in various areas of drug discovery and development. Further research into the specific properties and potential applications of this compound is warranted.

An In-depth Technical Guide to the Synthesis of (2-Chlorothiazol-5-yl)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (2-Chlorothiazol-5-yl)methylamine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary chemical precursors, reaction conditions, and experimental protocols.

Executive Summary

The synthesis of this compound is a multi-step process commencing with the formation of the intermediate, 2-chloro-5-chloromethylthiazole. This precursor is then converted to the target amine, which is subsequently transformed into its hydrochloride salt. This guide outlines two primary routes for the synthesis of the thiazole precursor, followed by a detailed protocol for the subsequent amination and salt formation.

Synthesis of the Precursor: 2-Chloro-5-chloromethylthiazole

Two principal pathways for the synthesis of 2-chloro-5-chloromethylthiazole are presented below, each with distinct starting materials and reaction mechanisms.

Pathway 1: From 1,3-Dichloropropene and Sodium Thiocyanate

This route involves the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by a thermal rearrangement and subsequent chlorination to yield the desired thiazole derivative.

Experimental Protocol:

A mixture of cis- and trans-3-chloropropenyl isothiocyanates is prepared from 1,3-dichloropropene and sodium thiocyanate. This crude mixture (504.2 g, 3.79 mol) is dissolved in chloroform (600 mL) in a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser with an outlet vented to a sodium hydroxide trap. The mixture is heated to reflux, and chlorine gas (267.1 g, 3.77 mol) is bubbled under the surface over 6-8 hours. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the reaction mixture is cooled and filtered. The filtrate is concentrated on a rotary evaporator to remove the chloroform. Sodium bicarbonate (approximately 0.25 equivalents) is added to the concentrate, and the product, 2-chloro-5-chloromethylthiazole, is purified by vacuum distillation at 97 °C (6 mm/Hg).[1]

| Parameter | Value | Reference |

| Starting Materials | 1,3-Dichloropropene, Sodium Thiocyanate, Chlorine | [1] |

| Solvent | Chloroform | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 43% (after distillation) | [1] |

| Purity | Not specified |

Pathway 2: From 1-Isothiocyanato-2-chloro-2-propene and Chlorine

This alternative pathway utilizes 1-isothiocyanato-2-chloro-2-propene as the starting material, which undergoes chlorination to form the thiazole ring.

Experimental Protocol:

In a reaction flask, 150g of 1-isothiocyanato-2-chloro-2-propene is dissolved in 750g of acetonitrile. At a temperature of 30-35 °C, 83.8g of chlorine (mole ratio 1:1.05) is slowly introduced over 2.5 hours. The mixture is stirred at this temperature for 12 hours to facilitate the formation of 2-chloro-5-chloromethylthiazole hydrochloride. The resulting solid is collected by centrifugation. The filter cake is washed with a 10% sodium bicarbonate aqueous solution until the pH is between 5 and 6. The lower organic layer containing the pure product is then separated and dehydrated under reduced pressure.[2]

| Parameter | Value | Reference |

| Starting Materials | 1-Isothiocyanato-2-chloro-2-propene, Chlorine | [2] |

| Solvent | Acetonitrile | [2] |

| Reaction Temperature | 30-35 °C | [2] |

| Yield | 86.8% | [2] |

| Purity | 99.5% | [2] |

Synthesis of this compound

The conversion of 2-chloro-5-chloromethylthiazole to the target amine hydrochloride is effectively achieved through the Gabriel synthesis. This method prevents the over-alkylation of the amine, a common side reaction in direct amination. The Gabriel synthesis involves the reaction of the alkyl halide with potassium phthalimide, followed by the liberation of the primary amine.[3][4][5]

Gabriel Synthesis Pathway

Caption: Gabriel synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-((2-Chlorothiazol-5-yl)methyl)phthalimide

2-Chloro-5-chloromethylthiazole is reacted with potassium phthalimide in a suitable solvent such as dimethylformamide (DMF). The phthalimide anion acts as a surrogate for the amino group, undergoing an SN2 reaction with the chloromethyl group of the thiazole derivative.[3][4] This reaction is typically carried out at an elevated temperature to ensure completion.

Step 2: Liberation of (2-Chlorothiazol-5-yl)methylamine

The resulting N-((2-Chlorothiazol-5-yl)methyl)phthalimide intermediate is then cleaved to release the primary amine. This is commonly achieved by reacting the intermediate with hydrazine hydrate in a protic solvent like ethanol at reflux.[4] This method, known as the Ing-Manske procedure, is often preferred due to its milder and neutral reaction conditions.[4] Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[3][5]

Step 3: Formation of the Hydrochloride Salt

The free amine, (2-Chlorothiazol-5-yl)methylamine, is then converted to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Logical Workflow of the Overall Synthesis

References

An In-depth Technical Guide on the Spectroscopic Characterization of (2-Chlorothiazol-5-yl)methylamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the expected spectroscopic data for (2-Chlorothiazol-5-yl)methylamine hydrochloride and detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Singlet | 1H | Thiazole ring proton (H-4) |

| ~ 4.0 - 4.3 | Singlet or Broad Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 8.5 - 9.0 | Broad Singlet | 3H | Amine protons (-NH₃⁺) |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration. The amine protons are expected to be broad and may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | Thiazole ring carbon (C-2, attached to Cl) |

| ~ 140 - 145 | Thiazole ring carbon (C-4) |

| ~ 130 - 135 | Thiazole ring carbon (C-5) |

| ~ 40 - 45 | Methylene carbon (-CH₂-) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Strong, Broad | N-H stretching of the ammonium group (-NH₃⁺) |

| ~ 1600 | Medium | C=N stretching of the thiazole ring |

| ~ 1450 | Medium | C=C stretching of the thiazole ring |

| ~ 1050 | Medium | C-Cl stretching |

| ~ 800 | Medium | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For (2-Chlorothiazol-5-yl)methylamine, the free base, the following is expected.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 148/150 | Molecular ion peak [M]⁺ of the free base, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 113 | Fragment from the loss of the chloromethyl group. |

| 86 | Fragment corresponding to the thiazole ring. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a clean NMR tube.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.[2]

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Processing:

-

The instrument software will process the data and display the mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the structural elucidation of a novel organic compound using spectroscopic methods.

Caption: A logical workflow for the spectroscopic characterization of an organic compound.

References

(2-Chlorothiazol-5-yl)methylamine Hydrochloride: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorothiazol-5-yl)methylamine hydrochloride is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A comprehensive understanding of its solubility profile is crucial for its effective use in research and development, particularly in process chemistry, formulation development, and biological assays. This technical guide synthesizes the currently available information regarding the solubility and physicochemical properties of this compound and provides generalized experimental protocols for its determination.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (2-Chloro-thiazol-5-ylmethyl)-methyl-amine (Free Base) | Methylamine Hydrochloride |

| CAS Number | 153471-67-1 | 120740-06-9 | 593-51-1 |

| Molecular Formula | C₄H₆Cl₂N₂S | C₅H₇ClN₂S | CH₆ClN |

| Molecular Weight | 185.08 g/mol | 162.64 g/mol | 67.52 g/mol |

| Appearance | Not specified (typically a solid) | Not specified | Off-white solid |

| Melting Point | Not specified | Not specified | 228 - 233 °C |

| Boiling Point | Not specified | Not specified | 225 - 230 °C |

| Water Solubility | Expected to be soluble | Not specified | Soluble |

Note: Data for the free base and methylamine hydrochloride are provided for comparative purposes. The hydrochloride salt form of an amine is generally expected to have higher aqueous solubility than the corresponding free base.

Solubility Profile: Qualitative Assessment

As a hydrochloride salt of a primary amine, this compound is anticipated to be soluble in polar protic solvents such as water, methanol, and ethanol. The presence of the polar thiazole ring and the amine hydrochloride group contributes to its hydrophilic character. Its solubility in nonpolar organic solvents is expected to be limited.

Information from patents and synthesis literature suggests that related thiazole derivatives are often handled in a variety of organic solvents, indicating that the core structure may have some solubility in solvents like dichloromethane and isopropanol, particularly during synthesis and purification steps. For instance, a patent describing the preparation of a similar compound, 2-isopropyl-4-(methylaminomethyl)thiazole hydrochloride, mentions dissolving the free base in isopropanol before adding hydrochloric acid to form the salt. This suggests that while the free base has some solubility in less polar organic solvents, the resulting hydrochloride salt might be precipitated from such media, a common technique for purification which implies lower solubility of the salt form in that specific solvent.

General Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are generalized protocols for determining the solubility of a compound like this compound.

Thermodynamic (Shake-Flask) Solubility Method

This method is considered the "gold standard" for determining thermodynamic solubility.

An In-depth Technical Guide to the Stability and Storage of (2-Chlorothiazol-5-yl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Chlorothiazol-5-yl)methylamine hydrochloride (CAS No: 153471-67-1). Given the absence of extensive publicly available stability data for this specific molecule, this document outlines the critical stability-indicating parameters, recommended testing protocols based on regulatory guidelines, and potential degradation pathways derived from the known chemistry of related thiazole compounds.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This information is crucial for designing appropriate stability studies and for safe handling.

| Property | Value |

| CAS Number | 153471-67-1 |

| Molecular Formula | C₄H₆Cl₂N₂S |

| Molecular Weight | 185.08 g/mol |

| Appearance | White to off-white solid |

| Hygroscopicity | Reported to be hygroscopic |

| Storage Temperature | 2-8°C (Refrigerator)[1] |

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a refrigerator at 2-8°C.[1] It is essential to keep the container tightly closed and in a dry, well-ventilated area to protect it from moisture, owing to its hygroscopic nature.

-

Handling: Standard laboratory procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust. Avoid contact with skin and eyes.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions. The goal is to achieve a modest level of degradation (typically 5-20%) to reveal the degradation pathways.[3]

Experimental Protocols for Forced Degradation

The following are detailed methodologies for key forced degradation experiments that should be performed on this compound.

3.1.1. Hydrolytic Degradation

-

Objective: To assess degradation in the presence of water and under acidic and basic conditions.

-

Protocol:

-

Prepare three solutions of this compound at a known concentration (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Purified Water

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw aliquots, neutralize the acidic and basic samples, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

3.1.2. Oxidative Degradation

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

-

At intervals, take samples and analyze them by HPLC.

-

3.1.3. Thermal Degradation

-

Objective: To assess the impact of heat on the solid form of the compound.

-

Protocol:

-

Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).

-

Expose the sample for a defined period (e.g., 7 days).

-

At specific time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

-

3.1.4. Photolytic Degradation

-

Objective: To determine the compound's sensitivity to light.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be stored under the same conditions but protected from light.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

-

Data Presentation

The quantitative results from these forced degradation studies should be summarized in a table for clear comparison. Table 2 provides a template for presenting such data.

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 N HCl | 48 hours | 60°C | Data | Data | Data |

| 0.1 N NaOH | 48 hours | 60°C | Data | Data | Data |

| 3% H₂O₂ | 24 hours | 25°C | Data | Data | Data |

| Dry Heat | 7 days | 80°C | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B | 25°C | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B | 25°C | Data | Data | Data |

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The presence of a chloro-substituted thiazole ring and a methylamine side chain suggests susceptibility to hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The chloro group on the thiazole ring may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxylated thiazole derivative. The amine group could also undergo reactions, although this is generally less likely under mild hydrolytic conditions.

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. The methylamine side chain could also be susceptible to oxidative deamination.

-

Photolysis: Thiazole-containing compounds have been shown to undergo photo-degradation.[1] For chloro-substituted aromatic rings, photodehalogenation is a known degradation pathway.[4] Another possibility is a photo-oxygenation reaction involving the thiazole ring.[1]

Visualizations

The following diagrams illustrate the workflow for forced degradation studies and a potential degradation pathway for this compound.

Caption: Workflow for Forced Degradation Studies.

Caption: Potential Degradation Pathways.

Conclusion

While specific stability data for this compound is not widely published, this guide provides a framework for its stability assessment based on established principles of pharmaceutical sciences and regulatory expectations. The recommended storage condition is refrigerated (2-8°C), with protection from moisture.[1] A comprehensive forced degradation study, as outlined, is crucial for understanding the intrinsic stability of the molecule, identifying potential degradants, and developing a validated stability-indicating analytical method. This will ultimately ensure the quality, safety, and efficacy of any drug product containing this active pharmaceutical ingredient.

References

- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (2-Chlorothiazol-5-yl)methylamine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Among the myriad of thiazole-containing building blocks, (2-Chlorothiazol-5-yl)methylamine hydrochloride has emerged as a critical intermediate in the synthesis of complex, life-saving pharmaceuticals. This technical guide delves into the significant role of this compound, with a particular focus on its application in the synthesis of the landmark antiretroviral drug, Ritonavir, and explores the broader importance of the 2-chlorothiazole moiety in contemporary drug discovery.

A Key Building Block for the HIV Protease Inhibitor Ritonavir

This compound is a vital precursor in the multi-step synthesis of Ritonavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Ritonavir's mechanism of action involves binding to the active site of the HIV protease enzyme, competitively inhibiting it and thereby preventing the cleavage of viral polyproteins.[1][3] This disruption of the viral life cycle results in the production of immature, non-infectious viral particles, significantly reducing the viral load in patients.[1][3]

The (2-chlorothiazol-5-yl)methyl group is a key structural component of one of the two thiazole rings present in the Ritonavir molecule. Its synthesis is a critical part of the overall manufacturing process of this essential medicine.

Signaling Pathway of HIV Protease Inhibition by Ritonavir

The following diagram illustrates the mechanism by which Ritonavir inhibits HIV protease, a crucial enzyme for viral maturation and propagation.

The 2-Chlorothiazole Moiety in Other Bioactive Molecules

Beyond Ritonavir, the 2-chlorothiazole scaffold is a key component in other significant therapeutic agents. A prominent example is Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Dasatinib inhibits the Bcr-Abl kinase and Src family kinases, which are implicated in the growth and proliferation of cancer cells. While not directly synthesized from this compound, the presence of the N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide core in Dasatinib underscores the importance of the 2-chlorothiazole moiety in the design of kinase inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of Ritonavir and Dasatinib against their primary targets, highlighting the potency of compounds containing the thiazole and 2-chlorothiazole scaffolds.

| Compound | Target | Assay Type | IC50 / Ki | Citation |

| Ritonavir | HIV-1 Protease | Cell-free | Ki = 0.36 nM | [2] |

| HIV-2 Protease | Cell-free | Ki = 3.7 nM | [2] | |

| HIV-1 | Cell-based (EC50) | 0.022-0.13 µM | [4] | |

| HIV-2 | Cell-based (EC50) | 0.16 µM | [4] | |

| SARS-CoV-2 Mpro | Cell-based | IC50 = 13.7 µM | [5] | |

| Dasatinib | Abl | Cell-free | IC50 < 1 nM | [1] |

| Src | Cell-free | IC50 = 0.8 nM | [1] | |

| c-Kit | Cell-free | IC50 = 79 nM | [1] |

Experimental Protocols

Synthetic Workflow: Preparation of a Key Ritonavir Intermediate

The diagram below outlines a plausible synthetic route to a key intermediate in the synthesis of Ritonavir, starting from (2-Chlorothiazol-5-yl)methylamine. This illustrates the chemical transformations required to incorporate this building block into a more complex molecular architecture.

Detailed Experimental Protocol: N-Acylation of 2-Aminobenzothiazole with Chloroacetyl Chloride

This protocol details the N-acylation of 2-aminobenzothiazole, a reaction analogous to the initial step in functionalizing (2-Chlorothiazol-5-yl)methylamine. This procedure is representative of the methods used to form amide bonds, which are crucial in the synthesis of many pharmaceuticals, including Ritonavir and Dasatinib.

Materials and Reagents:

-

2-Aminobenzothiazole

-

Chloroacetyl chloride

-

Triethylamine

-

Dry Benzene

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a stirred solution of 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (0.05 mol) dropwise to the cooled and stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 6 hours.

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

Transfer the filtrate to a clean flask and heat to reflux on a water bath for about 4 hours.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from ethanol.

Structure-Activity Relationships

The thiazole ring in Ritonavir is not merely a structural placeholder; it plays a crucial role in the drug's potent inhibitory activity. The following diagram illustrates the key interactions of the thiazole moieties within the active site of HIV protease, highlighting the structure-activity relationships that contribute to its efficacy.

Conclusion

This compound is a quintessential example of a small molecule building block that has had a profound impact on medicinal chemistry and global health. Its role in the synthesis of the HIV protease inhibitor Ritonavir has been instrumental in the fight against AIDS. Furthermore, the prevalence of the 2-chlorothiazole scaffold in other successful drugs like Dasatinib highlights the enduring importance of this heterocyclic motif in the design of potent and selective therapeutic agents. A thorough understanding of the synthesis and reactivity of such key intermediates is paramount for the continued development of novel and effective medicines to address a wide range of diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. buy (2S,3S,5S)-5-Amino-2-(N-((5-Thiazolyl)Methoxycarbonyl)Amino)-1,6-Diphenyl-3-Hydroxyhexane Dihydrochloride,(2S,3S,5S)-5-Amino-2-(N-((5-Thiazolyl)Methoxycarbonyl)Amino)-1,6-Diphenyl-3-Hydroxyhexane Dihydrochloride suppliers,manufacturers,factories [hisunnychem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives from (2-Chlorothiazol-5-yl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorothiazol-5-yl)methylamine hydrochloride is a valuable and versatile building block in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged heterocyclic motif found in numerous clinically approved drugs and biologically active compounds.[1][2] This is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions, making it a cornerstone in the design of novel therapeutic agents.[1][3] The presence of a reactive chlorine atom at the 2-position and a primary amine on the methyl group at the 5-position allows for facile and site-selective modifications. This enables the exploration of vast chemical space in drug discovery programs, leading to the development of kinase inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors.[1]

This document provides detailed protocols for the synthesis of various thiazole derivatives starting from this compound, focusing on N-acylation and Suzuki cross-coupling reactions.

Data Presentation

Table 1: Synthesis of N-Acyl Thiazole Derivatives

| Entry | Acylating Agent | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetyl chloride | N-((2-chlorothiazol-5-yl)methyl)acetamide | 4-12 | 69-97 (estimated)[4] |

| 2 | Benzoyl chloride | N-((2-chlorothiazol-5-yl)methyl)benzamide | 4-12 | 69-97 (estimated)[4] |

| 3 | 2-Tosylacetyl chloride | N-((2-chlorothiazol-5-yl)methyl)-2-tosylacetamide | 4-12 | Not reported |

Table 2: Synthesis of 2-Aryl Thiazole Derivatives via Suzuki Coupling

| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | (2-Phenylthiazol-5-yl)methanamine derivative | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate (estimated)[5] |

| 2 | 4-Methoxyphenylboronic acid | (2-(4-Methoxyphenyl)thiazol-5-yl)methanamine derivative | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/Water | Not reported |

| 3 | Pyridin-3-ylboronic acid | (2-(Pyridin-3-yl)thiazol-5-yl)methanamine derivative | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | 2-Propanol/Water | Not reported |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of (2-Chlorothiazol-5-yl)methylamine

This protocol describes the acylation of the primary amine of (2-Chlorothiazol-5-yl)methylamine.

Materials and Reagents:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

Procedure:

-

In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane.

-

Add the solution of the acyl chloride dropwise to the cooled solution of the amine and triethylamine over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki Cross-Coupling of the 2-Chloro Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of the thiazole ring.[5]

Materials and Reagents:

-

N-acylated (2-Chlorothiazol-5-yl)methylamine derivative (from Protocol 1)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Toluene and Water (4:1 mixture)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask, add the N-acylated (2-chlorothiazol-5-yl)methylamine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (Toluene/Water, 4:1).

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Synthetic workflow for thiazole derivatives.

Caption: Inhibition of BCR-ABL signaling by Dasatinib.[1]

References

Application Notes and Protocols: Reactivity of (2-Chlorothiazol-5-yl)methylamine Hydrochloride with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reactivity of (2-chlorothiazol-5-yl)methylamine hydrochloride with various electrophiles. It includes generalized experimental protocols, potential reaction pathways, and a summary of expected outcomes based on the known reactivity of similar chemical entities. This information is intended to serve as a foundational guide for the use of this versatile building block in synthetic chemistry and drug discovery.

Introduction

(2-Chlorothiazol-5-yl)methylamine is a key structural motif found in a number of biologically active compounds, most notably as a precursor to the tyrosine kinase inhibitor Dasatinib. The primary aliphatic amine functionality, coupled with the heterocyclic thiazole ring, provides a rich scaffold for chemical modification. As the hydrochloride salt, the amine is protonated, requiring the use of a base to liberate the free nucleophilic amine for reaction with electrophiles. The general reactivity of the amino group is analogous to other primary amines, allowing for a wide range of chemical transformations.

General Reaction Workflow

The reaction of this compound with an electrophile typically requires an initial deprotonation step to generate the free amine, which then acts as a nucleophile.

Caption: General workflow for the reaction of (2-Chlorothiazol-5-yl)methylamine HCl with an electrophile.

Reactions with Electrophiles: Protocols and Data

The primary amine of (2-chlorothiazol-5-yl)methylamine can react with a variety of electrophiles. The following sections outline the expected reactions and provide generalized protocols. Since specific quantitative data for this exact compound is limited in the public domain, typical yields for analogous reactions are provided.

Acylation Reactions

Acylation of the primary amine with electrophiles such as acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in peptide synthesis and the formation of many pharmaceutical compounds.

Experimental Protocol (General):

-

Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-2.5 eq) to the suspension and stir at room temperature until the solid dissolves, indicating the formation of the free amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Alkylation Reactions

Alkylation with alkyl halides or other alkylating agents results in the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Over-alkylation to form the quaternary ammonium salt is also possible. A known side-reaction in the synthesis of the title compound from 2-chloro-5-(chloromethyl)thiazole and ammonia is the formation of the secondary amine, bis((2-chlorothiazol-5-yl)methyl)amine[1].

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base (e.g., potassium carbonate or sodium hydride, 2.0-3.0 eq) to the solution.

-

Add the alkylating agent (e.g., alkyl halide, 1.0-1.5 eq) and stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Reductive Amination with Carbonyl Compounds

The reaction of (2-chlorothiazol-5-yl)methylamine with aldehydes or ketones forms an imine intermediate, which can be subsequently reduced in situ to the corresponding secondary or tertiary amine.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Add a base (1.0 eq) to neutralize the hydrochloride salt.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by the addition of water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sulfonylation Reactions

Reaction with sulfonyl chlorides provides the corresponding sulfonamides. This reaction is analogous to acylation.

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine (2.5 eq), add the sulfonyl chloride (1.0-1.1 eq) at 0 °C.

-

Allow the reaction to proceed at room temperature for 4-12 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic phase with dilute hydrochloric acid (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting sulfonamide by chromatography or recrystallization.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amine readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Experimental Protocol (General):

-

Suspend this compound (1.0 eq) in a solvent such as tetrahydrofuran or dichloromethane.

-

Add a base (e.g., triethylamine, 1.1 eq) and stir for 15-30 minutes.

-

Add the isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature.

-

Stir the reaction for 1-6 hours. The product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with the reaction solvent, and dry. If the product is soluble, it can be isolated by standard aqueous work-up and extraction, followed by purification.

Quantitative Data Summary

The following table summarizes the expected reaction types and typical yields based on analogous transformations reported in the literature for similar primary amines.

| Electrophile Class | Reagent Example | Product Type | Typical Yield (%) |

| Acyl Halide | Acetyl chloride | Amide | 80-95 |

| Alkyl Halide | Benzyl bromide | Secondary Amine | 60-85 |

| Aldehyde | Benzaldehyde | Imine/Secondary Amine | 70-90 |

| Sulfonyl Chloride | Tosyl chloride | Sulfonamide | 75-95 |

| Isocyanate | Phenyl isocyanate | Urea | 90-99 |

Logical Workflow for Product Diversification

The reactivity of the primary amine allows for a straightforward diversification of the (2-chlorothiazol-5-yl)methyl scaffold, which is a common strategy in drug discovery programs.

References

Application Notes and Protocols: N-acylation of (2-Chlorothiazol-5-yl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of (2-chlorothiazol-5-yl)methylamine is a crucial chemical transformation for the synthesis of a diverse range of biologically active molecules. The 2-chlorothiazole moiety is a key pharmacophore found in numerous pharmaceuticals and agrochemicals. Modification of the primary amine through acylation allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties. This document provides detailed protocols for the N-acylation of (2-chlorothiazol-5-yl)methylamine hydrochloride using two common and effective methods: acylation with an acyl chloride and amide bond formation with a carboxylic acid using peptide coupling agents.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of (2-chlorothiazol-5-yl)methylamine. Yields are indicative and may vary depending on the specific acylating agent and reaction scale.

| Acylating Agent | Method | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Acetyl Chloride | Acyl Halide | Triethylamine (2.2) | Dichloromethane | 0 to RT | 2-4 | 85-95 |

| Benzoyl Chloride | Acyl Halide | Triethylamine (2.2) | Dichloromethane | 0 to RT | 3-6 | 80-90 |

| Acetic Anhydride | Acid Anhydride | Pyridine | Dichloromethane | RT | 4-8 | 80-90 |

| Carboxylic Acid | Coupling Agent | DIPEA (3.0) | DMF | 0 to RT | 12-24 | 70-85 |

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)

This protocol describes the acylation of this compound with a reactive acyl chloride in the presence of a tertiary amine base to neutralize the hydrochloride salt and the HCl byproduct generated during the reaction.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv.)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

-

Solvent and Base Addition: Suspend the hydrochloride salt in anhydrous dichloromethane (DCM). Add triethylamine (2.2 equiv.) to the suspension. Stir the mixture at room temperature for 15-20 minutes to liberate the free amine.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equiv.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred mixture over 10-15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acylated product.

Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agents

This protocol details the formation of an amide bond between (2-chlorothiazol-5-yl)methylamine and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1][2]

Materials:

-

This compound

-

Carboxylic acid (1.1 equiv.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv.)

-

Diisopropylethylamine (DIPEA) (3.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.1 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.).

-

Solvent Addition: Dissolve the mixture in anhydrous DMF.

-

Amine and Base Addition: In a separate flask, suspend this compound (1.0 equiv.) in anhydrous DMF and add DIPEA (3.0 equiv.). Stir for 15-20 minutes at room temperature.

-

Coupling Reaction: Add the solution of the free amine to the carboxylic acid mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

Mandatory Visualization

Caption: Experimental workflows for the N-acylation of this compound.

Caption: Logical relationship of reactants for the two N-acylation pathways.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Chlorothiazol-5-yl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorothiazol-5-yl)methylamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as a potential precursor in the synthesis of anticoagulants such as Edoxaban. The presence of a reactive chlorine atom at the 2-position of the thiazole ring allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

These application notes provide detailed protocols and key considerations for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The protocols are designed to serve as a starting point for reaction optimization and can be adapted for a range of coupling partners.

Key Considerations for Cross-Coupling Reactions

The presence of the primary aminomethyl group and its hydrochloride salt form in the starting material presents specific challenges that must be addressed for successful cross-coupling.

-

Amine Group Reactivity: The primary amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. It can also react with certain reagents under the reaction conditions.

-

Hydrochloride Salt: The hydrochloride salt must be neutralized in situ for the reaction to proceed. This necessitates the use of a sufficient excess of a suitable base to both deprotonate the amine hydrochloride and participate in the catalytic cycle.

-

N-Protection: To circumvent issues related to the free amine, protection of the aminomethyl group (e.g., as a Boc-carbamate) is a common and often necessary strategy. This allows for more straightforward purification and can improve reaction yields and reproducibility.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(aminomethyl)thiazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 2-position of the thiazole and various aryl or heteroaryl boronic acids or esters.

Experimental Protocol (N-Boc Protected)

This protocol is based on established methods for the Suzuki-Miyaura coupling of chloro-heterocycles and is adapted for N-Boc protected (2-Chlorothiazol-5-yl)methylamine.

Materials:

-

N-Boc-(2-chlorothiazol-5-yl)methylamine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)